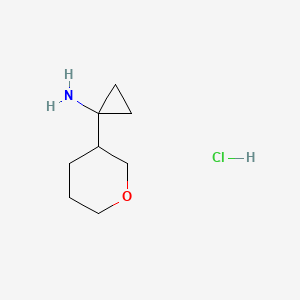
1-(Oxan-3-yl)cyclopropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Oxan-3-yl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2228968-43-0 . It has a molecular weight of 177.67 . The compound is also known by its IUPAC name, 1-(tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(Oxan-3-yl)cyclopropan-1-amine;hydrochloride” is 1S/C8H15NO.ClH/c9-8(3-4-8)7-2-1-5-10-6-7;/h7H,1-6,9H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.It is stored at a temperature of 4 degrees Celsius . The physical form and storage temperature suggest that the compound is stable under standard laboratory conditions.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Cyclopropane-containing compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, have been synthesized through one-pot three-component reactions. These compounds demonstrated potential anticancer activity against human leukemia K562 cell line, highlighting the importance of cyclopropane moieties in medicinal chemistry (Filatov et al., 2017).
- The synthesis of 1-ethynylcyclopropylamine (a compound structurally related to "1-(Oxan-3-yl)cyclopropan-1-amine; hydrochloride") as hydrochlorides from cyclopropylacetylene showcases the versatility of cyclopropane derivatives in synthesizing novel organic compounds with potential applications in drug development and material science (Kozhushkov et al., 2010).
Biomedical Applications
- The development of tetrahydro-1,3-oxazepines through regioselective intramolecular amination of cyclopropylmethyl cation underlines the potential of cyclopropane derivatives in generating bioactive molecules that could serve as scaffolds for pharmaceuticals (Skvorcova et al., 2015).
- Research into the photochemical production of 1-aminonorbornanes from aminocyclopropanes highlights a novel method for accessing saturated carbocyclic frameworks, suggesting that cyclopropane derivatives can serve as precursors in synthesizing bioisosteres with improved metabolic stability, which is crucial for drug discovery (Staveness et al., 2019).
Catalysis and Synthetic Methodology
- Copper-catalyzed Chan-Lam cyclopropylation of phenols and azaheterocycles using potassium cyclopropyl trifluoroborate showcases the utility of cyclopropane derivatives in catalysis, providing a strategic approach towards synthesizing cyclopropyl aryl ethers and amine derivatives, which are valuable in medicinal chemistry (Derosa et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
1-(oxan-3-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(3-4-8)7-2-1-5-10-6-7;/h7H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKDWQPFAITFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-3-yl)cyclopropan-1-amine hydrochloride | |
CAS RN |
2228968-43-0 |
Source


|
| Record name | 1-(oxan-3-yl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2720432.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2720435.png)




![2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2720442.png)


![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2720450.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2720453.png)

